Chryseno(4,5-bcd)thiophene-4,4-dioxide
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Overview
Description
Chryseno(4,5-bcd)thiophene-4,4-dioxide (CTDO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. CTDO belongs to a class of compounds known as thiophene derivatives, which have been widely studied for their diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of Chryseno(4,5-bcd)thiophene-4,4-dioxide is not fully understood, but it is believed to involve the interaction of the compound with specific cellular receptors. This compound has been shown to exhibit selective binding to certain receptors, which may explain its unique biological properties.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anti-inflammatory, antioxidant, and antitumor properties. Additionally, this compound has been shown to inhibit the growth of certain bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Chryseno(4,5-bcd)thiophene-4,4-dioxide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving Chryseno(4,5-bcd)thiophene-4,4-dioxide. One area of interest is the development of new synthetic methods for producing this compound derivatives with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of novel this compound-based materials for use in electronic devices and other technological applications is an exciting area of future research.
Synthesis Methods
The synthesis of Chryseno(4,5-bcd)thiophene-4,4-dioxide involves the reaction of 2,3,4,5-tetraphenylthiophene with sulfur dioxide in the presence of a catalyst. This method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
Chryseno(4,5-bcd)thiophene-4,4-dioxide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of organic semiconductors for use in electronic devices. This compound has been shown to possess excellent charge transport properties, which make it a suitable candidate for use in organic field-effect transistors and solar cells.
properties
CAS RN |
142022-84-2 |
---|---|
Molecular Formula |
C18H10O2S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
19λ6-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene 19,19-dioxide |
InChI |
InChI=1S/C18H10O2S/c19-21(20)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(21)18(14)17(11)15/h1-10H |
InChI Key |
SQZIOTVJQHRZMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)S(=O)(=O)C5=CC=CC(=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)S(=O)(=O)C5=CC=CC(=C54)C=C3 |
Other CAS RN |
142022-84-2 |
synonyms |
CH-4,5-TDO chryseno(4,5-bcd)thiophene-4,4-dioxide |
Origin of Product |
United States |
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